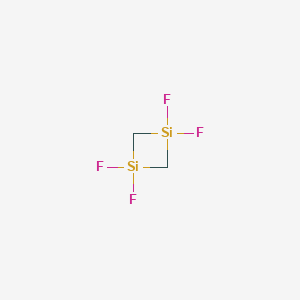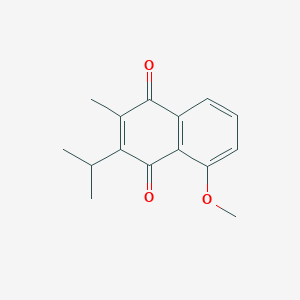
1,1,3,3-Tetrafluoro-1,3-disiletane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,3,3-Tetrafluoro-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon and fluorine atoms
準備方法
The synthesis of 1,1,3,3-Tetrafluoro-1,3-disiletane typically involves the reaction of silicon-based precursors with fluorinating agents. One common method includes the use of silicon tetrachloride and sodium fluoride under controlled conditions to achieve the desired fluorinated product. Industrial production methods may involve similar reactions but are scaled up to accommodate larger quantities and ensure purity.
化学反応の分析
1,1,3,3-Tetrafluoro-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silicon-oxygen bonds.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the cleavage of silicon-fluorine bonds.
Substitution: Substitution reactions can occur with nucleophiles, where fluorine atoms are replaced by other functional groups. Common reagents include organolithium or Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1,3,3-Tetrafluoro-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its unique properties make it a candidate for studying silicon-based biochemistry.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and reactivity.
Industry: It is used in the production of specialized materials, including coatings and sealants, due to its chemical resistance and durability.
作用機序
The mechanism by which 1,1,3,3-Tetrafluoro-1,3-disiletane exerts its effects involves the interaction of its silicon-fluorine bonds with various molecular targets. These interactions can lead to the formation of stable complexes or the cleavage of bonds, depending on the reaction conditions. The pathways involved often include nucleophilic attack on the silicon center, leading to substitution or addition reactions.
類似化合物との比較
1,1,3,3-Tetrafluoro-1,3-disiletane can be compared with other fluorinated organosilicon compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound is used as a ligand in organometallic chemistry and as a homogeneous catalyst.
2,3,3,3-Tetrafluoroprop-1-ene: Known for its use as a refrigerant with low global warming potential.
1,1,2,3,3,3-Hexafluoroprop-1-ene: Another fluorinated compound used in industrial applications. The uniqueness of this compound lies in its specific silicon-fluorine bonding, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
80652-99-9 |
|---|---|
分子式 |
C2H4F4Si2 |
分子量 |
160.22 g/mol |
IUPAC名 |
1,1,3,3-tetrafluoro-1,3-disiletane |
InChI |
InChI=1S/C2H4F4Si2/c3-7(4)1-8(5,6)2-7/h1-2H2 |
InChIキー |
WQXLRZBBJBYYNM-UHFFFAOYSA-N |
正規SMILES |
C1[Si](C[Si]1(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)





![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)
![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
methanone](/img/structure/B14424648.png)


